molecular formula C17H17NO4 B12985586 N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide

N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide

Cat. No.: B12985586
M. Wt: 299.32 g/mol
InChI Key: FXOJLCNTDLRHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide is a chemical compound known for its unique structural features and potential applications in various fields. It is a derivative of phenylacetamide and contains benzoyl and dimethoxy substituents on the phenyl ring. This compound has been studied for its potential biological activities and its role as a synthetic intermediate in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide typically involves the acylation of 2-benzoyl-4,5-dimethoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction mixture is then heated to promote the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in various substituted phenylacetamides .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound has shown potential biological activities, including anticonvulsant, antidepressant, and antiproliferative effects.

    Medicine: Its derivatives are being investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate neurotransmitter systems, inhibit enzyme activity, or interact with cellular receptors. The exact molecular targets and pathways may vary depending on the specific biological context .

Comparison with Similar Compounds

N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:

Biological Activity

N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with molecular targets, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Benzoyl Group : Enhances lipophilicity and biological interactions.
  • Methoxy Groups : Two methoxy substituents increase solubility and modify electronic properties.
  • Acetamide Functional Group : Contributes to the compound's reactivity and binding affinity to biological targets.

This structural composition suggests potential applications in anti-inflammatory and analgesic therapies, as well as anticancer strategies.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key findings from preliminary studies indicate:

  • Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Similar compounds have shown activity against cancer cell lines, suggesting that this compound could modulate metabolic pathways associated with cancer progression .

In Vitro Studies

Preliminary in vitro studies have demonstrated that this compound exhibits selective binding properties. These studies typically involve:

  • Cell Proliferation Assays : Evaluating the compound's effect on various cancer cell lines.
  • Apoptosis Induction : Assessing the ability to induce programmed cell death in malignant cells.

For example, compounds with similar structures have shown significant inhibition of cell growth in MDA-MB-231 (triple-negative breast cancer) and other cancer cell lines .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Initial findings suggest:

  • Xenograft Models : The compound has shown promising anticancer effects without significant toxicity in animal models .
  • Pharmacokinetics : Studies are needed to assess absorption, distribution, metabolism, and excretion (ADME) characteristics.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Aspects
N-(2-benzoylphenyl)-2-phenylacetamideLacks methoxy groupsPotentially different reactivity due to absence of electron-donating groups
N-(4-bromophenyl)-2-(4-ethoxyphenyl)acetamideContains bromine and ethoxy instead of methoxyDifferent electronic properties affecting biological activity
N-(2-acetyl-4,5-dimethoxyphenyl)acetamideContains an acetyl instead of benzoylMay exhibit different pharmacokinetic profiles

This comparative analysis highlights how variations in substituents can significantly influence the chemical behavior and biological activity of similar compounds.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Anti-inflammatory Activity : A related compound was shown to inhibit inflammatory markers in vitro, suggesting that this compound may share similar mechanisms.
  • Anticancer Research : In a study involving dual-target inhibitors like compound 44e (structurally distinct but functionally relevant), significant anticancer activity was observed against MDA-MB-231 cells. This suggests that targeting multiple pathways may enhance therapeutic efficacy .

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H17NO4/c1-11(19)18-14-10-16(22-3)15(21-2)9-13(14)17(20)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,19)

InChI Key

FXOJLCNTDLRHSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.